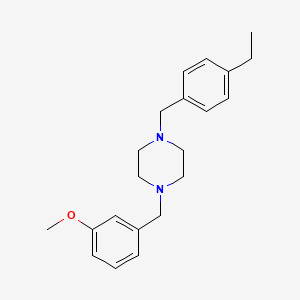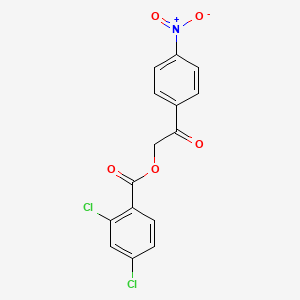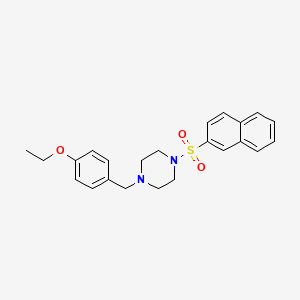![molecular formula C17H18BrN3O5S B10887975 4-Bromo-2-({4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methyl)phenol](/img/structure/B10887975.png)
4-Bromo-2-({4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-({4-[(2-nitrophenyl)sulfonyl]piperazino}methyl)phenol is a complex organic compound that features a brominated phenol core, a nitrophenyl sulfonyl group, and a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-({4-[(2-nitrophenyl)sulfonyl]piperazino}methyl)phenol typically involves multiple steps:
Sulfonylation: The attachment of the nitrophenyl sulfonyl group is usually carried out using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Piperazine Coupling: The final step involves the coupling of the piperazine moiety to the sulfonylated phenol, which can be achieved using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be critical to achieving the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Aminophenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-Bromo-2-({4-[(2-nitrophenyl)sulfonyl]piperazino}methyl)phenol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel polymers and materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its complex structure and functional groups.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-({4-[(2-nitrophenyl)sulfonyl]piperazino}methyl)phenol is not fully understood, but it is believed to interact with specific molecular targets through its functional groups. The brominated phenol and nitrophenyl sulfonyl groups may facilitate binding to enzymes or receptors, while the piperazine moiety could enhance solubility and bioavailability. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-nitrophenol: Shares the brominated phenol core but lacks the piperazine and sulfonyl groups.
2-Bromo-4-nitrophenol: Similar structure but with different positioning of the nitro and bromine groups.
4-Bromo-2-nitrotoluene: Contains a nitro group and bromine but has a toluene core instead of a phenol.
Uniqueness
4-Bromo-2-({4-[(2-nitrophenyl)sulfonyl]piperazino}methyl)phenol is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and potential biological activity. The presence of the piperazine moiety distinguishes it from simpler brominated phenols and nitrophenols, offering additional sites for chemical modification and interaction with biological targets.
Propriétés
Formule moléculaire |
C17H18BrN3O5S |
|---|---|
Poids moléculaire |
456.3 g/mol |
Nom IUPAC |
4-bromo-2-[[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]methyl]phenol |
InChI |
InChI=1S/C17H18BrN3O5S/c18-14-5-6-16(22)13(11-14)12-19-7-9-20(10-8-19)27(25,26)17-4-2-1-3-15(17)21(23)24/h1-6,11,22H,7-10,12H2 |
Clé InChI |
QFIIHPJZQBSGBX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=C(C=CC(=C2)Br)O)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(difluoromethyl)-N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10887894.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-amine](/img/structure/B10887907.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B10887913.png)

![4-({[2,4-dichloro-5-(diethylsulfamoyl)phenyl]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10887931.png)
![N'-{(E)-[1-(propan-2-yl)-1H-indol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10887933.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9-ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10887937.png)
![7H-Pyrazolo[4,3-E][1,2,4]triazolo[1,5-c]pyrimidine, 7-phenyl-2-(pyridin-4-yl)-](/img/structure/B10887941.png)
![3-{(E)-[(2E)-2-(benzylimino)-3-cyclohexyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenyl hydrogen carbonate](/img/structure/B10887961.png)
![(2E)-2-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide](/img/structure/B10887965.png)
![(2E)-2-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide](/img/structure/B10887970.png)

![(5Z)-2-(butylamino)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B10887982.png)
